Cas no 822-27-5 (Disulfide, dioctyl)

Disulfide, dioctyl structure
Disulfide, dioctyl structure
Nome do Produto:Disulfide, dioctyl
N.o CAS:822-27-5
MF:C16H34S2
MW:290.571162700653
MDL:MFCD00039989
CID:726519

Disulfide, dioctyl Propriedades químicas e físicas

Nomes e Identificadores

    • Disulfide, dioctyl
    • 1-(octyldisulfanyl)octane
    • 1,2-dioctyl disulfide
    • 1,2-dioctyldisulfane
    • 9,10-Dithiaoctadecane
    • C8H17-S-S-C8H17
    • Dioctyl disulfide
    • Dioctyl disulphide
    • n-Octyl disulfide
    • Octyl disulfide
    • octyl disulphide
    • Dioctyl disulfide (ACI)
    • Octyl disulfide (6CI, 7CI, 8CI)
    • Bis(1-octyl) disulfide
    • Di-n-octyl disulfide
    • NSC 163989
    • MDL: MFCD00039989
    • Inchi: 1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
    • Chave InChI: AROCLDYPZXMJPW-UHFFFAOYSA-N
    • SMILES: S(CCCCCCCC)SCCCCCCCC

Propriedades Computadas

  • Massa Exacta: 290.210193g/mol
  • Carga de Superfície: 0
  • XLogP3: 7.7
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 15
  • Massa monoisotópica: 290.210193g/mol
  • Massa monoisotópica: 290.210193g/mol
  • Superfície polar topológica: 50.6Ų
  • Contagem de Átomos Pesados: 18
  • Complexidade: 121
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Densidade: 0.9436 (estimate)
  • Ponto de Fusão: -28.99°C
  • Ponto de ebulição: 352.64°C (estimate)
  • Índice de Refracção: 1.4820
  • PSA: 50.60000
  • LogP: 7.08880

Disulfide, dioctyl Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
099559-25g
Di-n-Octyl disulfide
822-27-5 95%
25g
¥ 14344 2022-04-26
eNovation Chemicals LLC
Y1249280-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
$160 2024-06-07
BAI LING WEI Technology Co., Ltd.
099559-5g
Di-n-Octyl disulfide
822-27-5 95%
5g
¥ 3630 2022-04-26
eNovation Chemicals LLC
Y1249280-25g
Disulfide, dioctyl
822-27-5 95%
25g
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A2B Chem LLC
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1PlusChem
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Disulfide, dioctyl
822-27-5 95%
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A2B Chem LLC
AE00559-1g
Disulfide, dioctyl
822-27-5 95%
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BAI LING WEI Technology Co., Ltd.
J20F099559-25g
Disulfide, dioctyl
822-27-5
25g
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eNovation Chemicals LLC
Y1249280-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
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eNovation Chemicals LLC
Y1249280-100mg
Disulfide, dioctyl
822-27-5 95%
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Disulfide, dioctyl Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium sulfide Catalysts: Acetylacetone ,  Nickel chloride hexahydrate Solvents: Dimethylformamide ,  Water ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referência
Symmetrical disulfide synthesis via nickel-catalysis using potassium sulfide as sulfur source
Soleiman-Beigi, Mohammad; et al, Monatshefte fuer Chemie, 2016, 147(10), 1759-1763

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Aniline ,  tert-Butyl hypochlorite Solvents: Dichloromethane
Referência
2-(4-Pyridyl)ethyl as a protective group for sulfur functionality
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 1986, 51(25), 4914-20

Synthetic Routes 3

Condições de reacção
1.1 Reagents: S8 Catalysts: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ;  25 °C → 90 °C; 22 min, 90 °C
Referência
Organic superbase-catalyzed oxidation of alkanethiols to dialkyl disulfides by elemental sulfur
Zhang, Zihan; et al, Research on Chemical Intermediates, 2023, 49(10), 4503-4521

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  2 h, 80 - 90 °C
Referência
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-fluorotrioxochromate(1-) (1:1) Solvents: Acetonitrile ;  160 min, rt
Referência
Oxidation coupling of organic thiols to disulphides with tetramethylammonium fluorochromate(VI) (TMAFC)
Imanieh, Hosein; et al, Proceedings of ECSOC-10, 2006, ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium bicarbonate ,  Manganese oxide (MnO2) Catalysts: Sodium dodecyl sulfate Solvents: Water ;  3.5 h, 80 °C
Referência
Distinct catalytic effect of micellar solution of sodium dodecyl sulfate (SDS) for one-pot conversion of alkyl halides to disulfides via an odorless process using thiourea and MnO2
Firouzabadi, Habib; et al, Bulletin of the Chemical Society of Japan, 2010, 83(6), 698-702

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Graphene (oxide) Solvents: Acetonitrile ,  Water ;  3 - 12 h, 80 °C
Referência
Graphene Oxide-Assisted One-Pot and Odorless Synthesis of Symmetrical Disulfides Using Primary and Secondary Alkyl Halides (Tosylates) and Thiourea as Sulfur Source Reagent
Khalili, Dariush, Phosphorus, 2015, 190(11), 1727-1734

Synthetic Routes 8

Condições de reacção
Referência
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Manganese oxide (MnO2) Solvents: Water ,  Polyethylene glycol ;  10 h, 30 - 35 °C
Referência
A one-pot, efficient, and odorless synthesis of symmetrical disulfides using organic halides and thiourea in the presence of manganese dioxide and wet polyethylene glycol (PEG-200)
Firouzabadi, Habib; et al, Tetrahedron Letters, 2010, 51(3), 508-509

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Samarium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Metallic samarium promoted reductive dimerization cyclization of gem-diactivated alkenes, reductive debromination of vic-dibromides, and reduction of sodium alkyl thiosulfates in aqueous media
Wang, Lei; et al, Tetrahedron, 1999, 55(35), 10695-10712

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Amberlyst A 26OH Solvents: Water ;  5 h, 60 °C
Referência
An efficient metal-free synthesis of organic disulfides from thiocyanates using poly-ionic resin hydroxide in aqueous medium
Sengupta, Debasish; et al, Tetrahedron Letters, 2013, 54(18), 2277-2281

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Iodine Solvents: Methanol ;  rt; 10 min, rt
Referência
Design, synthesis, and biological evaluation of largazole derivatives: alteration of the zinc-binding domain
Su, Jinyue; et al, Tetrahedron, 2014, 70(42), 7763-7769

Synthetic Routes 13

Condições de reacção
Referência
Rearrangement of O,S-dialkyl dithiocarbonates to S,S-dialkyl dithiocarbonates catalyzed by tricaprylmethylammonium chloride
Degani, Iacopo; et al, Synthesis, 1981, (2), 149-51

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Carbon tetrachloride ,  Sodium sulfide (Na2S), hydrate (1:3) Solvents: Polyethylene glycol ;  90 min, rt
Referência
One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride in the Poly(ethylene glycol) (PEG-200)
Abbasi, Mohammad; et al, Synlett, 2015, 26(9), 1185-1190

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sulfur
Referência
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Nickel acetate Solvents: Methanol
Referência
A convenient one-pot synthesis of disulfides from thioacetates via nickel boride catalyzed methanolysis and disproportionation
Choi, Jaesung; et al, Synlett, 1995, (10), 1073-4

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  3 h, 80 - 90 °C
Referência
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Referência
Novel reduction of sodium alkyl thiosulfates to disulfides with the TiCl4/Sm system
Guo, Hong Yun; et al, Chinese Chemical Letters, 1997, 8(3), 191-192

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Referência
Preparation of dialkyl disulfides via reduction of alkyl thiocyanates with TiCl4/Sm system
Guo, Hongyun; et al, Synthetic Communications, 1997, 27(15), 2721-2724

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Titanocene dichloride ,  Samarium Solvents: Tetrahydrofuran ;  0.5 h, 70 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 0.5 h, rt
Referência
Reductive cleavage of the carbon-sulfur bond by samarium/Cp2TiCl2 system for the synthesis of dialkyl disulfides
Jia, Xue-Shun; et al, Chinese Journal of Chemistry, 2005, 23(3), 303-304

Synthetic Routes 21

Condições de reacção
Referência
The phase-transfer synthesis of unsymmetrical dialkyl sulfides via O,S-dialkyl dithiocarbonates
Degani, Iacopo; et al, Synthesis, 1979, (3), 178-81

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Solvents: Ethyl acetate ,  Water ;  rt; 1 h, rt
Referência
Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters Using Formic Acid as an Ex Situ CO Source
Yano de Albuquerque, Danilo ; et al, Journal of Organic Chemistry, 2022, 87(1), 595-605

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ;  2.45 h, reflux
Referência
Ion exchange catalysis in oxidation of organic compounds with KMnO4
Shaabani, Ahmad; et al, Synthetic Communications, 2003, 33(6), 1057-1065

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Thiourea ,  Sodium carbonate ,  S8 Solvents: Water ,  Polyethylene glycol ;  12 h, 70 °C
Referência
One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides
Abbasi, Mohammad; et al, Journal of the Iranian Chemical Society, 2013, 10(2), 201-205

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Samarium Solvents: Water ;  4 h, 90 °C
Referência
A novel reduction of sodium alkyl thiosulfates using samarium metal without an activating agent in water
Wang, Lei; et al, Tetrahedron Letters, 2002, 43(45), 8141-8143

Synthetic Routes 26

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide ,  Cuprous chloride
1.2 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile
Referência
One-pot conversion of alcohols to disulfides mediated by benzyltriethylammonium tetrathiomolybdate
Sinha, Surajit; et al, Tetrahedron, 1999, 55(51), 14769-14776

Synthetic Routes 27

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Silica ,  S8 ;  3 min; 5 min
Referência
Facile solvent-free generation of disulfide dianion and its use for preparation of symmetrical disulfides
Kiasat, Ali Reza; et al, Phosphorus, 2008, 183(1), 178-182

Synthetic Routes 28

Condições de reacção
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Novel reductive cleavage reaction of thiobenzoates with samarium diiodide: convenient synthesis of disulfides
Yoo, Byung Woo; et al, Synthetic Communications, 2000, 30(23), 4317-4322

Synthetic Routes 29

Condições de reacção
Referência
Hydrogenolysis of thioamides with molybdenum sulfide as a catalyst
Konuma, Kenji; et al, Nippon Kagaku Kaishi, 1982, (7), 1187-92

Synthetic Routes 30

Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: 4,4′-Azopyridine Solvents: Acetonitrile ;  20 min, 80 °C
1.2 Reagents: Ammonium thiocyanate ;  5 h, 80 °C
Referência
Heteroaromatic azo compounds as efficient and recyclable reagents for direct conversion of aliphatic alcohols into symmetrical disulfides
Iranpoor, Nasser; et al, Tetrahedron Letters, 2012, 53(51), 6913-6915

Synthetic Routes 31

Condições de reacção
Referência
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Synthetic Routes 32

Condições de reacção
1.1 Reagents: Hydrotritelluride, boryl-, sodium salt (1:1) Solvents: Dimethylformamide
Referência
Reductive dimerization of aromatic sulfonyl derivatives to disulfides using sodium tellurated borohydride
Suzuki, Hitomi; et al, Journal of Chemical Research, 1994, (2), 70-1

Synthetic Routes 33

Condições de reacção
Referência
Desulfuration using plasma techniques. III. Reaction to thioethers
Suhr, Harald; et al, Liebigs Annalen der Chemie, 1980, (3), 441-6

Synthetic Routes 34

Condições de reacção
Referência
Aqueous high-temperature chemistry of carbo- and heterocycles. Part 16. Model sulfur compounds: a study of hydrogen sulfide generation
Katritzky, Alan R.; et al, Energy & Fuels, 1991, 5(6), 823-34

Disulfide, dioctyl Raw materials

Disulfide, dioctyl Preparation Products

Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
(CAS:822-27-5)
SFD1723
Pureza:99%
Quantidade:25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:822-27-5)Dioctyl disulfide
sfd1423
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